3-(Octylthio)-4h-1,2,4-triazole
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Medicinal and Agricultural Chemistry Research
The 1,2,4-triazole nucleus, a five-membered ring containing three nitrogen atoms and two carbon atoms, is a fundamental building block in the development of a wide array of functional molecules. nih.gova2bchem.com This structural motif is present in numerous clinically approved drugs, underscoring its importance in medicinal chemistry. nih.gov The versatile nature of the 1,2,4-triazole ring allows it to interact with various biological targets through hydrogen bonding, dipole interactions, and by acting as a stable isostere for amide or ester groups. zsmu.edu.ua
In the field of medicinal chemistry, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. zsmu.edu.uaresearchgate.netnih.gov For instance, the antifungal agents fluconazole (B54011) and itraconazole (B105839) are prominent examples of drugs that feature the 1,2,4-triazole core. a2bchem.com
The significance of 1,2,4-triazoles extends to agricultural chemistry, where they are utilized as potent fungicides, herbicides, and plant growth regulators. a2bchem.com Their ability to inhibit key enzymes in fungi and plants makes them effective agents for crop protection. The stability and diverse biological activity of the 1,2,4-triazole scaffold continue to make it a focal point of research for the development of new and improved therapeutic and agrochemical agents. zsmu.edu.uaresearchgate.net
Rationale for Investigating 3-(Octylthio)-4H-1,2,4-triazole Derivatives
The investigation into derivatives of this compound is driven by the desire to modulate the biological activity of the parent 1,2,4-triazole structure. The introduction of a sulfur atom and an alkyl chain at the 3-position of the triazole ring can significantly influence the compound's properties.
By combining the established pharmacophoric features of the 1,2,4-triazole ring with the physicochemical properties imparted by the octylthio substituent, researchers aim to create novel compounds with potentially enhanced or selective biological activities.
Overview of Current Research Landscape on Thio-Substituted 1,2,4-Triazoles
The current research landscape for thio-substituted 1,2,4-triazoles is vibrant and expansive, with numerous studies exploring their synthesis and biological potential. A common synthetic route to these compounds involves the cyclization of thiosemicarbazide (B42300) derivatives or the alkylation of 1,2,4-triazole-3-thiones. zsmu.edu.uamdpi.comresearchgate.net The thiol group in the latter is highly reactive and can be readily S-alkylated with various alkyl halides to produce a diverse library of thioether derivatives. researchgate.net
Studies on 3-alkylthio-1,2,4-triazoles have revealed a wide range of biological activities. For example, various derivatives have been reported to possess antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. zsmu.edu.ua The nature of the substituent at different positions of the triazole ring, as well as the length and branching of the alkylthio chain, have been shown to be critical for the observed biological activity.
The following table provides a representative overview of the types of biological activities observed for various thio-substituted 1,2,4-triazole derivatives, highlighting the broad potential of this class of compounds.
| Compound Class | Substituents | Observed Biological Activity |
| 3-Alkylthio-4-aryl-5-phenyl-4H-1,2,4-triazoles | Alkyl = various lengths; Aryl = substituted phenyl | Anticonvulsant |
| 3-(Substituted benzylthio)-4-aryl-4H-1,2,4-triazoles | Various substituents on benzyl (B1604629) and aryl rings | Antibacterial, Antifungal |
| 3-Alkylthio-1,2,4-triazolo[3,4-b] zsmu.edu.uaresearchgate.netmdpi.comthiadiazoles | Alkyl = various lengths | Anti-inflammatory |
| 4-Amino-3-(alkylthio)-1,2,4-triazoles | Alkyl = various lengths | Antimicrobial |
Structure
3D Structure
Properties
IUPAC Name |
5-octylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-14-10-11-9-12-13-10/h9H,2-8H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKNAOPZZGVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303437 | |
| Record name | 5-(Octylthio)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-99-3 | |
| Record name | 5-(Octylthio)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Octylthio)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Octylthio 4h 1,2,4 Triazole
Established Synthetic Routes to the 1,2,4-Triazole (B32235) Core
The synthesis of the 1,2,4-triazole ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods available. For the specific purpose of synthesizing 3-(Octylthio)-4H-1,2,4-triazole, the most relevant routes involve the initial construction of a 1,2,4-triazole-3-thiol precursor.
One of the most common and direct methods to prepare the unsubstituted 4H-1,2,4-triazole-3-thiol is through the cyclization of thiocarbohydrazide (B147625) with formic acid. orgsyn.org This reaction proceeds by heating thiosemicarbazide (B42300) with formic acid to first form 1-formyl-3-thiosemicarbazide, which is then cyclized in the presence of a base like sodium hydroxide (B78521) to yield the desired 1,2,4-triazole-3(5)-thiol. orgsyn.org
Alternatively, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be synthesized, which can then be deaminated to provide the 4H-1,2,4-triazole-3-thiol. A common route to these 4-amino derivatives involves the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt, which is subsequently cyclized with hydrazine (B178648) hydrate. dergipark.org.trresearchgate.net Another approach is the condensation of a hydrazide with an arylisothiocyanate to form a 1,4-substituted thiosemicarbazide, followed by alkaline-mediated ring closure to yield the 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov
More recent methods for the synthesis of functionalized 1,2,4-triazoles include catalyst-free ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines, offering a broad substrate scope. nih.gov
Strategies for the Introduction of the Octylthio Moiety
The introduction of the octylthio group is typically achieved after the formation of the 1,2,4-triazole-3-thiol ring. The sulfur atom of the thiol group acts as a nucleophile, readily reacting with electrophilic octylating agents.
Alkylation Reactions of Thiolated Triazoles
The most direct and widely employed strategy for the synthesis of this compound is the S-alkylation of 4H-1,2,4-triazole-3-thiol with an appropriate octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. This reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. Common bases used for this transformation include potassium carbonate, sodium hydroxide, or sodium ethoxide, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govresearchgate.net
The general reaction scheme is as follows:
Figure 1: General scheme for the S-alkylation of 4H-1,2,4-triazole-3-thiol with an octyl halide.
Research has shown that the alkylation of 1,2,4-triazole-3-thiols with various alkyl halides, including benzyl (B1604629) chlorides and bromoacetophenones, predominantly yields the S-substituted derivatives. researchgate.net This high regioselectivity for S-alkylation over N-alkylation under basic conditions is a key advantage of this synthetic approach.
Heterocyclization Approaches
While less direct for the specific synthesis of this compound, heterocyclization approaches can also be envisioned where the octylthio group is introduced at an earlier stage. For instance, one could potentially start with an S-octyl thiosemicarbazide derivative and then perform the ring-closing reaction to form the 1,2,4-triazole ring. However, the synthesis of the required S-octyl thiosemicarbazide precursor might be more complex than the direct alkylation of the pre-formed triazole-thiol.
Targeted Synthesis of Analogs and Hybrid Structures
The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a library of analogs with potentially diverse properties. The primary sites for derivatization are the nitrogen atoms of the triazole ring and the octyl chain.
Modifications at the Triazole Nitrogen (N4)
The 4H-1,2,4-triazole ring of this compound possesses a reactive N-H proton at the N4 position, which can be substituted through various reactions, most notably alkylation. The regioselectivity of N-alkylation in S-substituted 1,2,4-triazoles can be influenced by the reaction conditions. nih.gov
Alkylation of 3-alkylsulfanyl-1,2,4-triazoles with alkyl halides can lead to a mixture of N1 and N2 substituted products. However, studies on related systems have shown that the reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the alkylation. nih.govmdpi.com For instance, in some cases, the use of specific bases can favor the formation of one isomer over the other. A patent describes an improved process for the alkylation of triazoles where the incremental or continuous addition of the triazole salt to the alkylating agent leads to higher yields and selectivity for the 1H-(1,2,4-triazolyl) isomer. google.com
Furthermore, the presence of a bromine substituent on the triazole ring has been shown to direct N-alkylation specifically to the N2 position. This bromo-directing group can be subsequently removed, providing an efficient route to 2,4-disubstituted or 2,4,5-trisubstituted 1,2,3-triazoles, a strategy that could potentially be adapted for 1,2,4-triazoles. organic-chemistry.org
| Reagent | Conditions | Product(s) | Reference |
| Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Mixture of N1- and N2-alkylated products | nih.gov |
| Alkyl Halide | Incremental addition of triazole salt | Improved yield and selectivity for 1H-isomer | google.com |
Table 1: Representative Reactions for N4-Modification of 3-(Alkylthio)-1,2,4-triazoles.
Substitutions on the Octyl Chain
The functionalization of the unactivated C-H bonds of the octyl chain presents a more significant synthetic challenge but offers the potential for creating highly novel derivatives. Modern synthetic methodologies, such as C-H activation, could be employed for this purpose.
Terminal Methyl Group Functionalization:
The terminal methyl group of the octyl chain is a potential site for selective functionalization. Recent advances in catalysis have demonstrated the regioselective carbonylation of the terminal methyl group of n-pentane using a rhodium complex under mild conditions. rsc.org Photocatalytic selective oxidation of the terminal methyl group of dodecane (B42187) with molecular oxygen over a mesoporous TiO2–SiO2 catalyst has also been reported, yielding primarily aldehydes. rsc.org
Halogenation:
Free-radical halogenation of alkanes can introduce a functional handle onto the alkyl chain. While this reaction typically shows a preference for substitution at more substituted carbon atoms, conditions can be optimized to favor terminal halogenation to some extent. libretexts.orglibretexts.org The resulting octyl halide derivative could then undergo further nucleophilic substitution reactions.
Oxidation:
Oxidative metabolism studies of alkyl-substituted polycyclic aromatic hydrocarbons have shown that oxidation can occur on the alkyl side chain. nih.gov While not a direct synthetic method, this suggests that enzymatic or biomimetic oxidation could be a potential route for introducing hydroxyl groups onto the octyl chain. Microbial transformations have also been shown to oxidize terminal methyl groups of long-chain alkanes. nih.gov
| Reaction Type | Reagent/Catalyst | Potential Product | Reference |
| Carbonylation | RhCl(CO)(PMe3)2, CO, light | n-Nonanal derivative | rsc.org |
| Oxidation | O2, TiO2-SiO2 photocatalyst, light | Octanal derivative | rsc.org |
| Halogenation | Radical initiator, Halogen source | Halogenated octyl derivative | libretexts.org |
Table 2: Potential Strategies for the Functionalization of the Octyl Chain.
Integration with Other Heterocyclic Systems (e.g., Thiopyrimidines, Pyrazoles, Thiadiazoles)
The fusion of the 1,2,4-triazole ring with other heterocyclic systems is a common strategy to create novel molecular architectures with potentially enhanced properties. This integration often involves using a functionalized 1,2,4-triazole as a building block for subsequent cyclization reactions.
Pyrazoles: The synthesis of molecules incorporating both 1,2,4-triazole and pyrazole (B372694) moieties is a subject of significant interest in medicinal chemistry. zsmu.edu.ua One common approach involves a multi-step synthesis starting from readily available reagents. For instance, a synthetic pathway might begin with the formation of a pyrazole intermediate, such as 5-methylpyrazole-3-carbohydrazide, which is then cyclized to form the 1,2,4-triazole-3-thiol ring. zsmu.edu.ua The thiol group can then be alkylated to introduce substituents like the octylthio group. Subsequent reactions can further modify the molecule. zsmu.edu.uaresearchgate.net The combination of these two heterocyclic rings in a single molecule is intended to leverage the unique chemical properties of each, potentially leading to compounds with a broad range of applications. zsmu.edu.ua
Thiadiazoles: The synthesis of hybrid molecules containing both 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings is another area of active research. mdpi.comresearchgate.net A typical synthetic route may involve the cyclization of a 1,2,4-triazole precursor carrying a suitable functional group. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can serve as key intermediates. indexacademicdocs.org These compounds can undergo reactions to form fused or linked triazolo-thiadiazole systems. scielo.brutar.edu.my The reaction of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives with various reagents can lead to the formation of the 1,3,4-thiadiazole ring. researchgate.net
A general approach for creating these integrated systems is outlined in the table below, based on common multi-step synthetic procedures.
| Starting Material | Intermediate | Target Heterocycle | Key Reaction Type |
| Hydrazide | 1,4-Disubstituted thiosemicarbazide | 4,5-Disubstituted-1,2,4-triazole-3-thiol | Alkaline Cyclization |
| 4-Amino-1,2,4-triazole-3-thiol | N/A | 1,2,4-Triazolo[3,4-b] nih.govisres.orgrsc.orgthiadiazole | Cyclocondensation |
| Pyrazole-carbohydrazide | 1,2,4-Triazole-3-thiol containing a pyrazole moiety | S-alkylated pyrazolyl-1,2,4-triazole | Alkylation |
This table represents generalized synthetic pathways and not all steps are explicitly detailed.
Advanced Synthetic Techniques
Modern synthetic chemistry has increasingly focused on developing more efficient, rapid, and environmentally benign methods for the synthesis of heterocyclic compounds like 1,2,4-triazoles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of 1,2,4-triazoles, offering significant advantages over conventional heating methods. nih.govrsc.orgpnrjournal.com This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com The benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. nih.govbiotage.co.jp
A notable application is the three-step, one-pot microwave-assisted synthesis of 3-thio-1,2,4-triazoles. biotage.co.jp This method involves the condensation of an acid hydrazide and an isothiocyanate, followed by cyclization and S-alkylation, all performed sequentially in the same reaction vessel. biotage.co.jp This one-pot approach, coupled with the speed of microwave heating, significantly streamlines the synthetic process. biotage.co.jp For example, a total reaction time of 20-25 minutes has been reported for this microwave method, compared to 26 hours for a conventional synthesis. biotage.co.jp
The table below summarizes the advantages of microwave-assisted synthesis for 1,2,4-triazole derivatives based on reported findings.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours to over a day | 30 seconds to 30 minutes | nih.govbiotage.co.jp |
| Yield | Often moderate | Generally high to excellent (up to 96%) | nih.gov |
| Efficiency | Slower, less energy-efficient | Rapid, improved energy efficiency | rsc.org |
| Procedure | Often requires isolation of intermediates | Can be performed as a one-pot synthesis | biotage.co.jp |
Green Chemistry Approaches in 1,2,4-Triazole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles. nih.govresearchgate.net These approaches focus on aspects such as the use of safer solvents, metal-free reaction conditions, and energy efficiency. isres.orgrsc.orgnih.gov
One green approach is the use of electrochemical synthesis, which can proceed under mild conditions without the need for chemical oxidants or metal catalysts. rsc.org This method has been successfully used to synthesize 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles in an atom- and step-economical one-pot process. rsc.org
Other green strategies include:
Metal-free synthesis: Developing synthetic routes that avoid the use of heavy or toxic metal catalysts is a key goal. For example, I2-mediated oxidative cyclization provides a metal-free pathway to certain 1,2,4-triazole derivatives. isres.org
Aerobic oxidative conditions: The use of molecular oxygen as a green and readily available oxidant is another important strategy. nih.gov
Alternative energy sources: Besides microwaves, other non-conventional energy sources like ultrasound have been explored for the synthesis of triazoles. researchgate.net
These green methodologies not only contribute to a more sustainable chemical industry but also often provide practical advantages such as simplified procedures and access to novel chemical structures. isres.org
Spectroscopic and Analytical Characterization of 3 Octylthio 4h 1,2,4 Triazole and Its Derivatives
Investigation of Biological Activities of 3 Octylthio 4h 1,2,4 Triazole Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of 3-(Octylthio)-4H-1,2,4-triazole derivatives has been a subject of considerable research. These compounds have been evaluated against a spectrum of microorganisms, including both bacteria and fungi, demonstrating a broad range of activity. The core 1,2,4-triazole (B32235) structure is known for its diverse biological activities, and the addition of an octylthio group and other substituents appears to play a crucial role in modulating this activity. nih.govontosight.ai
Antibacterial Efficacy Against Gram-Positive Strains
Derivatives of 1,2,4-triazole have shown notable efficacy against various Gram-positive bacteria. For instance, in a study investigating a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, significant antibacterial activity was observed against Staphylococcus aureus. nih.gov Some of these synthesized compounds exhibited activity comparable or even superior to the standard drug streptomycin. nih.gov Another study highlighted that certain 1,2,4-triazole-3-thione derivatives displayed potent effects against S. aureus and Bacillus subtilis. nih.gov The introduction of different substituents to the 1,2,4-triazole ring has been shown to influence the antibacterial potency. nih.govnih.gov
Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Significant antibacterial activity, some superior to streptomycin | nih.gov |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Staphylococcus aureus, Bacillus subtilis | Screened for activity | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | Bacillus subtilis | Tested for in vitro antibacterial properties | nih.gov |
| 1-(dihalobenzyl)-1,2,4-triazole-3-thiols and thiones | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Potent bioactivity against most tested bacteria | nih.gov |
Antibacterial Efficacy Against Gram-Negative Strains
The investigation of 1,2,4-triazole derivatives has also extended to their effectiveness against Gram-negative bacteria. Research has shown that certain derivatives possess inhibitory activity against strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against P. aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Similarly, other synthesized series of 1,2,4-triazole derivatives have been screened against E. coli and Klebsiella pneumoniae, indicating a broad spectrum of potential antibacterial applications. nih.gov The structural modifications on the triazole ring are critical in determining the extent of activity against these challenging pathogens. nih.gov
Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | MIC of 16 µg/mL against P. aeruginosa | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Tested for in vitro antibacterial properties | nih.gov |
| 1-(dihalobenzyl)-1,2,4-triazole-3-thiols and thiones | Escherichia coli, Shigella dysenteriae, Pseudomonas aeruginosa, Salmonella typhosa | Potent bioactivity against most tested bacteria | nih.gov |
Antifungal Efficacy Against Fungal Pathogens
In addition to antibacterial properties, 1,2,4-triazole derivatives are well-documented for their antifungal activity. nih.gov The 1,2,4-triazole moiety is a core component of several clinically used antifungal drugs. nih.govmdpi.com Studies on derivatives of 3-(alkylthio)-4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole have demonstrated their potential as antifungal agents. researchgate.net One particular derivative, 4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole, was identified as the most active in a studied series, exhibiting both antifungal and antimicrobial activity. researchgate.net Furthermore, a novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antifungal effects against Microsporum gypseum, with some compounds being more potent than the standard drug ketoconazole. nih.gov However, in the same study, no activity was observed against Candida albicans or Aspergillus niger. nih.gov
Table 3: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Fungal Pathogen | Activity/Measurement | Reference |
|---|---|---|---|
| 4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole | Not specified | Most active in the series, showing antifungal and antimicrobial activity | researchgate.net |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans, Aspergillus niger | No activity observed | nih.gov |
Anti-Cancer Activity Profiling
The therapeutic potential of 1,2,4-triazole derivatives extends to oncology, with numerous studies investigating their anti-cancer properties. nih.govnih.govzsmu.edu.ua The structural versatility of the triazole ring allows for the design of compounds that can interact with various biological targets involved in cancer progression. nih.gov
In Vitro Evaluation in Cancer Cell Lines
The anti-cancer activity of 1,2,4-triazole derivatives has been assessed against a variety of human cancer cell lines. Research has demonstrated the antiproliferative effects of these compounds on cell lines such as human colon carcinoma, human cervical carcinoma, and human breast adenocarcinoma. For instance, some 1,2,4-triazole compounds have shown antitumor effects against colon cancer cell lines. researchgate.net In one study, new 1,2,3-triazole-amino acid conjugates significantly inhibited the proliferation of breast (MCF7) and liver (HepG2) cancer cells. mdpi.com Another study on hydrazones bearing a 1,2,4-triazole-3-thiolyl moiety reported moderate cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov
Assessment of Growth Inhibition and Cell Viability
The evaluation of anti-cancer activity often involves measuring the inhibition of cancer cell growth and assessing cell viability. Studies on 1,2,4-triazole derivatives have utilized assays such as the MTT test to determine the concentration at which the compound inhibits 50% of cell growth (IC50). For example, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their antiproliferative activity in HepG2 and Hep3B liver cancer cells, with some compounds showing potent activity with IC50 values in the micromolar range (2.88–4.83 μM). nih.gov Another investigation into 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety found that the most promising compounds possessed moderate cytotoxicity with EC50 values between 2 and 17 µM against the tested cancer cell lines. nih.gov These findings underscore the potential of these derivatives as scaffolds for the development of new anti-cancer agents.
Table 4: In Vitro Anti-Cancer Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity/Measurement (IC50/EC50) | Reference |
|---|---|---|---|
| 1,2,4-triazole derivatives | HepG2 and Hep3B (liver cancer) | Potent antiproliferative activity (IC50 range: 2.88–4.83 μM) | nih.gov |
| 1,2,4-triazole-3-thiol derivatives with hydrazone moiety | IGR39 (melanoma), MDA-MB-231 (triple-negative breast cancer), Panc-1 (pancreatic carcinoma) | Moderate cytotoxicity (EC50 range: 2–17 µM) | nih.gov |
| 1,2,3-triazole-amino acid conjugates | MCF7 (breast cancer), HepG2 (liver cancer) | Significant inhibition of proliferation | mdpi.com |
| 1,2,4-triazole compounds | Colon cancer cell lines | Antitumor effect observed | researchgate.net |
Antioxidant Activity Assessment
The evaluation of antioxidant activity is crucial in understanding the therapeutic potential of 1,2,4-triazole derivatives. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. isres.org Synthetic antioxidants, such as those derived from the 1,2,4-triazole scaffold, are of significant interest for their potential to mitigate this damage. researchgate.net
The antioxidant capacity of these compounds is often attributed to their chemical structure. For instance, the presence of certain functional groups, such as hydroxyl (-OH) groups at specific positions on the aromatic rings, can enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org Similarly, the introduction of a free amino group or a phenyl substituent to the 1,2,4-triazole nucleus has been shown to increase the antioxidant activity in some derivatives. zsmu.edu.ua
In Vitro Methodologies for Radical Scavenging Evaluation
Several in vitro assays are commonly employed to determine the radical scavenging potential of 1,2,4-triazole derivatives. These methods provide a controlled environment to assess the ability of these compounds to neutralize stable free radicals.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This is one of the most frequently used methods for evaluating antioxidant activity. nih.govacs.org The DPPH• radical is a stable free radical that exhibits a deep violet color in solution, with a characteristic absorption maximum around 517 nm. acs.orgjddt.in When an antioxidant molecule donates a hydrogen atom or an electron to the DPPH• radical, it becomes a stable, yellow-colored molecule (DPPH-H). acs.orgjddt.in The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant compound. nih.gov The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the DPPH• radicals. nih.gov For example, in a study of various 1,2,4-triazole derivatives, some compounds exhibited significant DPPH• scavenging activity, with one derivative showing an IC₅₀ value of 49.4 µM. ekb.eg
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants. nih.gov The ABTS•+ radical cation is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution with absorption maxima at several wavelengths, including 734 nm. nih.govresearchgate.netcosmobiousa.com In the presence of an antioxidant, the ABTS•+ radical cation is reduced, leading to a loss of color. cosmobiousa.com The extent of decolorization is measured to determine the antioxidant's scavenging capacity. nih.gov This assay is valued for its operational simplicity and the stability of the radical cation over a wide pH range. mdpi.com Studies on 1,2,4-triazole-3-thiol derivatives have demonstrated their ability to neutralize ABTS•+ free radical cations, with IC₅₀ values indicating their scavenging potential. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay:
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govsigmaaldrich.com The reaction is typically carried out in the presence of a complexing agent, such as 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a colored complex with the Fe²⁺ produced. nih.govnih.gov The intensity of the color, measured spectrophotometrically at a specific wavelength (e.g., 593 nm), is directly proportional to the reducing power of the antioxidant. nih.govscirp.org The FRAP assay is considered simple, rapid, and reproducible for assessing the total antioxidant capacity of a sample. nih.gov
Interactive Data Table: Comparison of In Vitro Antioxidant Assays
| Assay | Principle | Measured Parameter | Advantages |
| DPPH• Scavenging | Donation of a hydrogen atom or electron to the stable DPPH• free radical. | Decrease in absorbance at ~517 nm. | Simple, rapid, and widely used for initial screening. |
| ABTS•+ Decolorization | Reduction of the pre-formed ABTS•+ radical cation by an antioxidant. | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic compounds; stable radical. |
| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a colored Fe²⁺-TPTZ complex, measured at ~593 nm. | Simple, automated, and provides a direct measure of reducing power. |
Structure Activity Relationship Sar Investigations for 3 Octylthio 4h 1,2,4 Triazole Derivatives
Influence of the Octylthio Chain Length on Biological Efficacy
The length of the alkylthio chain at the C-3 position of the 1,2,4-triazole (B32235) ring is a critical determinant of biological activity. Research on a series of 3-(alkylthio)-4H-1,2,4-triazole derivatives has demonstrated a clear correlation between the carbon chain length and antimicrobial efficacy.
In a study investigating 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, it was observed that the antimicrobial effect generally increased with the elongation of the carbon radical. nih.gov While a decylthio derivative (a ten-carbon chain) exhibited the most potent antifungal and antimicrobial effects in this particular series, this finding underscores the importance of a sufficiently long and lipophilic alkyl chain for optimal activity. nih.gov This suggests that the octylthio group, with its eight-carbon chain, likely confers a significant degree of biological activity. The lipophilicity imparted by the octyl chain can facilitate the molecule's transport across cell membranes of microorganisms, thereby enhancing its ability to reach and interact with its biological target.
Shorter alkylthio groups, such as methylthio and ethylthio, have also been investigated in other 1,2,4-triazole series. For instance, in a series of 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles designed as selective COX-2 inhibitors, derivatives with SMe and SEt groups were synthesized and evaluated. mdpi.com While this study focused on anti-inflammatory activity, it highlights the broad interest in modulating the C-3 alkylthio substituent to achieve various therapeutic effects. The general trend observed in antimicrobial studies points towards longer alkyl chains, such as the octyl group, being favorable for this specific biological endpoint.
| Compound Series | Alkyl Chain Length | Observed Biological Efficacy Trend | Reference |
| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Increasing length (up to decyl) | Increased antimicrobial and antifungal activity. | nih.gov |
Impact of Substituents on the Triazole Ring and Attached Moieties
Beyond the C-3 octylthio chain, substituents at other positions of the 1,2,4-triazole ring, namely the N-4 and C-5 positions, play a pivotal role in modulating the biological activity profile of the resulting derivatives.
Substituents at the C-5 Position: The C-5 position offers another site for structural modification. The introduction of different aryl groups at this position can significantly impact the compound's biological activity. Studies on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have shown that the nature and position of substituents on the C-5 aryl ring are critical for anticonvulsant activity. nih.gov For instance, a 2-fluorophenyl or a 3-fluorophenyl group at C-5 resulted in compounds with high potency and selectivity. nih.gov In the context of antimicrobial agents, the presence of specific substituted phenyl rings at C-5, in combination with the 3-alkylthio group, has been shown to be advantageous. zsmu.edu.ua
The interplay between the substituents at N-4 and C-5, along with the 3-octylthio chain, creates a complex SAR landscape where a combination of electronic and steric factors dictates the ultimate biological response.
| Position on Triazole Ring | Type of Substituent | Influence on Biological Activity | Example Reference |
| N-4 | Aryl group (e.g., phenyl) | Often crucial for activity. Substitutions on the aryl ring can modulate efficacy. | zsmu.edu.ua |
| N-4 | Small alkyl (e.g., methyl) | Can be beneficial for specific activities like anticonvulsant effects. | nih.gov |
| C-5 | Substituted aryl group | The nature and position of substituents (e.g., fluoro) are critical for potency and selectivity. | nih.gov |
Correlations Between Molecular Structure and Specific Biological Activities
The structural features of 3-(octylthio)-4H-1,2,4-triazole derivatives can be correlated with a range of specific biological activities, including antimicrobial, antifungal, and anticancer effects.
Antimicrobial and Antifungal Activity: A key structural feature for potent antimicrobial and antifungal activity in 3-thio-1,2,4-triazoles is the presence of a lipophilic alkyl chain at the sulfur atom. As previously discussed, longer chains, such as octyl and decyl, enhance activity, likely by improving membrane permeability. nih.gov The combination of this lipophilic tail with specific aromatic or heteroaromatic substituents at the N-4 and C-5 positions often leads to broad-spectrum activity against various bacterial and fungal strains. For instance, the presence of a 2-bromophenyl group at C-5 and a phenyl group at N-4 in conjunction with a long alkylthio chain resulted in significant antimicrobial and antifungal properties. nih.gov
Anticancer Activity: For antiproliferative activity against cancer cell lines, the SAR can be quite distinct. In a study of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives, the presence of an amino group at the N-4 position was a key feature. zsmu.edu.ua Specific substitutions on the C-5 position and the nature of the alkyl group at the 3-thio position were found to be critical for cytotoxicity against cell lines such as HepG2, HCT116, PC-3, and HeLa. zsmu.edu.ua This suggests that for anticancer applications, the pharmacophore may require a hydrogen-bond-donating group at N-4, in addition to the lipophilic side chain.
Anticonvulsant Activity: In the realm of central nervous system activity, 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have been identified as selective antagonists of strychnine-induced convulsions. nih.gov The key structural determinants for this activity include a small alkyl group (e.g., methyl) at N-4, a substituted phenyl ring at C-5 (e.g., with a fluorine atom), and a short alkylthio or even an alkylsulfonyl group at C-3. nih.gov This indicates that for neurological targets, a different set of structural requirements is at play compared to antimicrobial or anticancer activities.
Elucidation of Pharmacophoric Requirements for Potency
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its activity. For 3-(alkylthio)-4H-1,2,4-triazole derivatives, the pharmacophoric requirements can be deduced from the accumulated SAR data for different biological activities.
For antimicrobial potency , the key pharmacophoric features appear to be:
A lipophilic alkyl chain at the C-3 position, with a length of around 8-10 carbons (like octyl or decyl) being optimal for membrane interaction and penetration.
The 1,2,4-triazole core , which acts as a central scaffold and may be involved in hydrogen bonding or other interactions with the target enzyme or receptor. zsmu.edu.ua The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. zsmu.edu.ua
An aryl or heteroaryl moiety at the C-5 position , which provides further points of interaction and can enhance selectivity.
For anticancer activity , the pharmacophore seems to require:
An N-amino group at the 4-position , which can act as a crucial hydrogen bond donor. zsmu.edu.ua
A 3-alkylthio side chain , contributing to lipophilicity and potentially interacting with hydrophobic pockets in the target protein.
Specific substituents at the C-5 position that can enhance binding to the active site of target enzymes, such as kinases, which are often implicated in cancer progression.
Finally, for anticonvulsant activity , the essential features are more specific:
A short alkylthio or alkylsulfonyl group at C-3.
A small alkyl substituent at N-4.
A C-5 aryl ring with specific substitutions , such as a halogen at the ortho or meta position.
These distinct pharmacophoric models underscore the chemical versatility of the 3-(alkylthio)-4H-1,2,4-triazole scaffold and provide a roadmap for the design of new derivatives with tailored biological activities.
Mechanistic Insights and Molecular Interaction Studies
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets for a compound and elucidating the structural basis of its activity. For the 1,2,4-triazole (B32235) class of compounds, to which 3-(Octylthio)-4h-1,2,4-triazole belongs, molecular docking has been widely employed to investigate their interactions with various enzymes and receptors. nih.govekb.egijper.org
The analysis of ligand-protein binding for 1,2,4-triazole derivatives often focuses on their interaction within the active sites of enzymes implicated in disease. For instance, studies on similar heterocyclic compounds have explored their binding to enzymes such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs, and various microbial enzymes. prolekare.cz The binding analysis typically identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov The 1,2,4-triazole ring itself is a versatile scaffold capable of forming hydrogen bonds and participating in dipole-dipole and π-stacking interactions, which contribute to its binding affinity for various biological targets. pensoft.net For this compound, the octylthio substituent would be expected to engage in significant hydrophobic interactions within a binding pocket.
Molecular docking simulations predict the most stable binding pose (binding mode) of a ligand within a protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. For various 1,2,4-triazole derivatives, docking studies have successfully predicted binding modes that correlate with their observed biological activities. nih.govmdpi.com These studies often reveal that specific substitutions on the triazole ring dictate the binding orientation and affinity. nih.gov The predicted binding affinity helps in ranking potential drug candidates and prioritizing them for synthesis and in vitro testing. nih.gov
Table 1: Representative Binding Affinity Data for 1,2,4-Triazole Derivatives Against Various Targets (Illustrative Example)
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| 1,2,4-Triazole-Thiol Derivatives | Dihydrofolate Reductase | -8.5 to -10.2 | Asp27, Phe31, Ile94 |
| Substituted 1,2,4-Triazoles | Cyclooxygenase-2 (COX-2) | -7.9 to -9.5 | Arg120, Tyr355, Ser530 |
| Triazole-Schiff Base Hybrids | DNA Gyrase | -8.1 to -9.8 | Asp73, Gly77, Arg136 |
| 1,2,4-Triazole-Coumarin Conjugates | Epidermal Growth Factor Receptor (EGFR) | -9.0 to -11.5 | Leu718, Thr790, Met793 |
Note: This table is for illustrative purposes and does not represent actual data for this compound, as specific docking studies for this compound are not publicly available. The data is based on typical findings for the broader class of 1,2,4-triazole derivatives.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction is a critical step in early-stage drug discovery that assesses the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable side effects, thus guiding the optimization of lead compounds.
The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. A common method for assessing drug-likeness is Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to have good oral bioavailability. pensoft.net In silico tools can calculate these physicochemical properties for a given structure, such as this compound, and predict its adherence to Lipinski's rule. nih.gov Studies on various 1,2,4-triazole derivatives have shown that they often possess favorable drug-like properties. nih.govnih.gov
Table 2: Predicted In Silico ADME Properties for a Representative 1,2,4-Triazole Derivative (Illustrative Example)
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | < 500 g/mol | ≤ 500 | Yes |
| LogP (Lipophilicity) | 2.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Oral Bioavailability Score | High | - | - |
| Gastrointestinal Absorption | High | - | - |
Note: This table is an illustrative example of in silico ADME predictions for a hypothetical 1,2,4-triazole derivative. The actual values for this compound would require specific computational analysis.
Future Research Directions and Translational Perspectives
Design of Next-Generation Libraries with Enhanced Biological Profiles
The development of new chemical entities based on the 3-(Octylthio)-4H-1,2,4-triazole scaffold is a promising avenue for discovering agents with improved potency and selectivity. The core structure offers multiple points for chemical modification to generate extensive derivative libraries.
Structure-Activity Relationship (SAR) Studies: Future synthetic efforts should focus on systematic modifications of the triazole core. This includes varying the length and branching of the alkylthio chain, substituting the hydrogen at the N4 position, and introducing various functional groups at the C5 position. Such SAR studies are crucial for optimizing biological activity. For example, research on other 1,2,4-triazole-3-thione derivatives has shown that creating 4,5-disubstituted analogs can lead to significant cytotoxic effects against cancer cell lines. rsc.orgresearchgate.net
Hybrid Molecule Synthesis: A key strategy involves creating hybrid molecules that combine the 1,2,4-triazole (B32235) moiety with other known pharmacophores. This approach can lead to compounds with multi-target activity or synergistic effects. For instance, novel hybrids of 1,2,3-triazole and 1,2,4-triazole have been synthesized and shown to be potent inhibitors of enzymes like the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov Similarly, linking the triazole scaffold to other heterocyclic systems like oxadiazoles (B1248032) or tetrazoles has yielded compounds with significant antimicrobial and anticancer potential. nih.govnih.gov
Target-Oriented Synthesis: Libraries can be designed with a specific biological target in mind. By analyzing the binding pockets of enzymes such as kinases, aromatase, or microbial enzymes, derivatives of this compound can be rationally designed to achieve higher binding affinity and specificity. nih.govmdpi.com For example, new indolyl 1,2,4-triazole derivatives were designed to mimic FDA-approved drugs targeting cyclin-dependent kinases (CDK4/6). nih.gov
Integration of Multi-Omics Approaches for Comprehensive Biological Understanding
To move beyond a single-target, single-compound paradigm, the integration of multiple "omics" technologies is essential for a holistic understanding of the biological effects of this compound and its derivatives. A multi-omics approach can elucidate mechanisms of action, identify biomarkers of response, and uncover potential off-target effects. ufz.denih.gov
Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptome) and protein levels (proteome) following treatment can reveal the cellular pathways modulated by the compound. This is critical for understanding its mechanism of action.
Metabolomics: Studying the metabolome can provide insights into how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.
Integrated Analysis: The true power of this approach lies in the integration of these datasets. frontiersin.org Combining omics data with clinical and histopathological parameters can facilitate a more robust interpretation of the compound's biological effects. ufz.deresearchgate.net For instance, an integrated multi-omics analysis in diabetic retinopathy helped identify novel therapeutic drug targets by linking genetic data with gene expression and metabolic pathways. nih.gov Such an approach for this compound could reveal complex biological signatures and guide further development.
Advanced Computational Modeling for De Novo Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These techniques can reduce the cost and time associated with synthesizing and screening large numbers of compounds.
Molecular Docking and Simulation: Molecular docking studies can predict the binding orientation and affinity of designed ligands within the active site of a target protein. nih.govnih.gov This allows for the virtual screening of large compound libraries. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the molecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR pharmacophore models from a set of known active and inactive compounds, it is possible to identify the key chemical features required for biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, guiding the synthesis of more potent derivatives.
De Novo Design: Advanced algorithms can design novel molecules from scratch that are optimized to fit the binding site of a target protein. Starting with the this compound scaffold as a fragment, these programs can explore vast chemical space to generate structures with potentially high affinity and novel intellectual property.
Exploration of Novel Biological Targets and Therapeutic Applications (non-clinical)
While 1,2,4-triazoles are known for their antifungal and anticancer properties, the unique structure of this compound may confer activity against novel biological targets. mdpi.com Future non-clinical research should aim to broaden the therapeutic scope of this compound class.
Kinase Inhibition: Many small-molecule kinase inhibitors are used in cancer therapy. nih.gov The 1,2,4-triazole scaffold can be a valuable component in the design of inhibitors for various kinases involved in cell proliferation and survival signaling pathways. nih.gov
Enzyme Inhibition in Metabolic Diseases: Beyond oncology, triazole derivatives could be explored as inhibitors of enzymes relevant to metabolic disorders. For example, triazole hybrids have been investigated as inhibitors of aromatase, an enzyme involved in steroid hormone metabolism. mdpi.com
Antimetastatic Agents: Cancer metastasis is a major cause of mortality. Some 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety have been shown to inhibit cancer cell migration, suggesting a potential role as antimetastatic agents. nih.gov The properties of this compound could be evaluated in similar non-clinical models of cell invasion and migration.
Antimicrobial Targets: With the rise of antimicrobial resistance, there is a pressing need for new agents. Triazole derivatives have been successfully developed as antifungals, and new research is exploring their potential against a wider range of microbial pathogens, including bacteria and mycobacteria, by targeting essential enzymes. nih.govnih.govnih.gov
Q & A
What are the established synthetic routes for 3-(Octylthio)-4H-1,2,4-triazole, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound derivatives commonly employs microwave-assisted protocols, which enhance reaction efficiency. Key parameters include:
- Temperature : Optimal synthesis occurs at 165°C, ensuring sufficient energy for cyclization without decomposition .
- Pressure : Maintaining 12.2 bar stabilizes volatile intermediates, improving reaction kinetics .
- Reaction Time : 30–45 minutes under microwave irradiation balances yield and energy efficiency. For example, 45 minutes achieves maximum product concentration, but 30 minutes is more energy-efficient for certain derivatives .
- Characterization : Post-synthesis validation uses elemental analysis (CHNS), ¹H NMR, and GC/MS to confirm molecular structure and purity .
How can spectral data (e.g., ¹H NMR, mass spectrometry) resolve structural ambiguities in this compound derivatives?
Basic Research Focus
Spectral analysis is critical for structural confirmation:
- ¹H NMR : Proton environments are identified via chemical shifts. For example, aromatic protons in bromophenyl-substituted derivatives appear at δ 7.2–7.8 ppm, while methylene groups in alkylthio chains resonate near δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 451.1 for bromophenyl derivatives) validate theoretical molecular weights. Discrepancies may indicate incomplete purification or side reactions .
- Elemental Analysis : CHNS data with <0.5% deviation from theoretical values confirm stoichiometric integrity .
What strategies mitigate contradictions in pharmacological activity data for this compound derivatives?
Advanced Research Focus
Conflicting bioactivity data arise from structural variability and assay conditions. To address this:
- Systematic Substituent Variation : Modify the octylthio chain or triazole core to assess pharmacophore contributions. For example, replacing phenyl with thiophenyl alters antimicrobial efficacy .
- In Silico Modeling : Molecular docking (e.g., with fungal CYP51 or bacterial DHFR enzymes) predicts binding affinities, guiding synthesis of targeted analogs .
- Standardized Bioassays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across derivatives to enable cross-study comparisons .
How do solvent polarity and microwave irradiation parameters influence regioselectivity in triazole functionalization?
Advanced Research Focus
Regioselectivity in triazole substitution is sensitive to reaction design:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the 3-position over the 5-position. For example, DMF increases 3-(thiophen-2-ylmethyl) product formation by 20% compared to THF .
- Microwave Power : Higher irradiation (e.g., 300 W vs. 150 W) accelerates kinetics but may reduce selectivity due to uncontrolled side reactions .
- Catalyst Screening : Transition metals (e.g., Cu(I)) can direct thiyl radical addition pathways, improving regiochemical control .
What analytical methods are recommended for quantifying trace impurities in this compound batches?
Advanced Research Focus
Impurity profiling ensures reproducibility in pharmacological studies:
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection identifies byproducts (e.g., unreacted thiol precursors) at ppm levels .
- TGA-DSC : Thermal gravimetric analysis differentiates decomposition profiles of the target compound vs. impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, critical for structure-activity relationship (SAR) studies .
How can computational chemistry optimize the design of this compound derivatives for enhanced bioactivity?
Advanced Research Focus
Computational tools streamline derivative design:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with redox-mediated antimicrobial mechanisms .
- ADMET Profiling : Predict pharmacokinetic parameters (e.g., LogP, bioavailability) to filter out derivatives with poor drug-likeness .
- Machine Learning : Train models on existing bioactivity datasets to forecast novel substituent combinations with high antifungal potential .
What are the limitations of current synthetic methods for this compound, and how can they be improved?
Advanced Research Focus
Key challenges and solutions include:
- Scalability : Microwave synthesis is limited to small batches. Transitioning to flow chemistry could enhance scalability while retaining efficiency .
- Functional Group Tolerance : Sensitive groups (e.g., nitro or cyano) may degrade under high heat. Low-temperature photochemical methods are being explored .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
